2,5-Dimethylphenylhydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

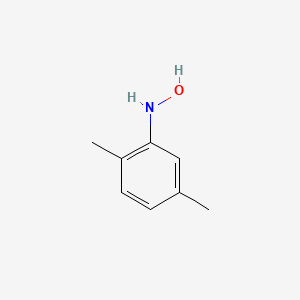

2,5-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenylhydroxylamine can be achieved through several methods. One common approach involves the reduction of 2,5-dimethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:

2,5-Dimethyl nitrobenzene+Fe+HCl→this compound+FeCl3

Another method involves the catalytic hydrogenation of 2,5-dimethyl nitrobenzene using a palladium catalyst under hydrogen gas. This method offers a cleaner and more efficient route to the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,5-dimethyl nitrosobenzene using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Further reduction of this compound can yield 2,5-dimethyl aniline.

Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Iron powder (Fe), hydrochloric acid (HCl), palladium catalyst (Pd)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 2,5-Dimethyl nitrosobenzene

Reduction: 2,5-Dimethyl aniline

Substitution: Various substituted derivatives depending on the reactants used

Scientific Research Applications

2,5-Dimethylphenylhydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- 2,5-Dimethyl aniline

- 2,5-Dimethyl nitrosobenzene

- 2,5-Dimethoxyphenethylamine

Comparison

2,5-Dimethylphenylhydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its analogs. For example, 2,5-Dimethyl aniline lacks the hydroxylamine group and thus exhibits different chemical behavior and biological activity. Similarly, 2,5-Dimethyl nitrosobenzene, being an oxidized form, has different redox properties and applications.

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for detecting 2,5-Dimethylphenylhydroxylamine in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For urine and plasma samples, use solid-phase extraction (SPE) to isolate the compound, followed by LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Calibration curves should span 1.0–100 ng/mL, with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects . For hair or oral fluid, employ a methanol-based extraction protocol with validation for limits of quantification (LOQs) ≤5 ng/mL .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to HMIS ratings: Health Hazard = 3, Flammability = 1, Reactivity = 1 . Use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure. Store at –20°C in airtight containers under nitrogen to prevent degradation . Emergency protocols should include immediate decontamination with 5% acetic acid for spills and medical consultation for acute exposure symptoms (e.g., seizures or respiratory distress) .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer: Combine nuclear magnetic resonance (¹H/¹³C NMR) for structural confirmation with high-performance liquid chromatography (HPLC) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Purity ≥98% is achievable via recrystallization in ethanol/water mixtures (3:1 v/v). Batch-specific certificates of analysis (CoA) should include UV-Vis λmax data (e.g., 227 nm) for cross-validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved?

Methodological Answer: Conduct in vitro hepatic microsomal assays (human or rodent) with LC-MS/MS monitoring. Compare results across species and incubation conditions (e.g., pH 7.4, 37°C). If discrepancies persist, validate via in vivo pharmacokinetic studies in animal models, collecting plasma samples at 0.5, 1, 2, 4, and 8-hour intervals. Use compartmental modeling (e.g., non-linear mixed-effects) to account for inter-individual variability .

Q. What experimental designs are recommended for studying this compound’s interactions with monoamine oxidases (MAOs)?

Methodological Answer: Perform competitive inhibition assays using recombinant human MAO-A/MAO-B isoforms. Pre-incubate enzymes with this compound (0.1–100 μM) for 15 minutes before adding substrate (e.g., kynuramine). Measure fluorescence or absorbance changes to calculate IC₅₀ values. Cross-validate with radiolabeled pargyline to confirm irreversible binding, if applicable .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 1–9) and incubate at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability: Store samples at –20°C, 4°C, 25°C, and 40°C for 30 days. Use Arrhenius plots to predict shelf-life at standard storage conditions .

Q. What strategies mitigate interference from metabolites in toxicological analyses of this compound?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to distinguish parent compounds from metabolites. For urine samples, enzymatic hydrolysis (β-glucuronidase) followed by SPE and LC-HRMS/MS can isolate phase I/II metabolites. Use software (e.g., Compound Discoverer) to annotate peaks and filter false positives .

Properties

CAS No. |

3096-64-8 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)hydroxylamine |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3 |

InChI Key |

HFMKDGHUNOPVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.